1-(2,3-Difluoro-4-methylphenyl)ethanol
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Overview
Description
1-(2,3-Difluoro-4-methylphenyl)ethanol is an organic compound with the molecular formula C9H10F2O It is characterized by the presence of two fluorine atoms and a methyl group attached to a benzene ring, along with an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,3-Difluoro-4-methylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(2,3-Difluoro-4-methylphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method allows for efficient and scalable production of the compound .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Difluoro-4-methylphenyl)ethanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in THF or sodium borohydride (NaBH4) in ethanol.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed
Oxidation: 1-(2,3-Difluoro-4-methylphenyl)ethanone.
Reduction: 1-(2,3-Difluoro-4-methylphenyl)ethane.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-(2,3-Difluoro-4-methylphenyl)ethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,3-Difluoro-4-methylphenyl)ethanol involves its interaction with various molecular targets. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Difluoro-4-methylphenyl)ethanone: Similar structure but with a ketone group instead of an alcohol group.
1-(2,3-Difluoro-4-methylphenyl)ethane: Similar structure but fully reduced to an alkane.
Uniqueness
1-(2,3-Difluoro-4-methylphenyl)ethanol is unique due to the presence of both fluorine atoms and a hydroxyl group, which imparts distinct chemical and physical properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H10F2O |
---|---|
Molecular Weight |
172.17 g/mol |
IUPAC Name |
1-(2,3-difluoro-4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H10F2O/c1-5-3-4-7(6(2)12)9(11)8(5)10/h3-4,6,12H,1-2H3 |
InChI Key |
XYPOTZCIIBBZGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(C)O)F)F |
Origin of Product |
United States |
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